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Introduction
Alstonine, an indole alkaloid found in various medicinal plants such as Alstonia scholaris, has

garnered significant interest for its potential therapeutic applications, particularly its

antipsychotic properties. As with any compound under consideration for drug development, a

thorough understanding of its toxicity profile is paramount. This technical guide provides a

comprehensive overview of the currently available preliminary toxicity data for alstonine. It is

important to note that a significant portion of the existing research has been conducted on total

alkaloid or indole alkaloid extracts from plants containing alstonine, rather than on the purified

compound itself. This guide will clearly distinguish between findings related to extracts and

those pertaining to isolated alstonine, where available, to provide a nuanced perspective for

researchers.

Data Presentation: Quantitative Toxicity Data
The following tables summarize the key quantitative findings from acute, sub-chronic, and

genotoxicity studies. It is crucial to interpret this data with the understanding that much of it

pertains to complex extracts and not purified alstonine.

Table 1: Acute Oral Toxicity of Total Alkaloid (TA) Extract from Alstonia scholaris in Mice[1]
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Parameter Value Species Sex Observations

LD50 5.48 g/kg bw Mouse Not Specified

At doses from

2.2 to 12.8 g/kg

bw, toxic

responses

included prone

position,

tachypnea,

whooping, and

convulsions.[1]

Table 2: Maximum Tolerated Dose (MTD) of Individual Alkaloids from Alstonia scholaris in Mice

(Single Oral Dose)[1]

Alkaloid MTD (g/kg bw) Observations

Picrinine 2.0

Shortness of breath, unsteady

gait, tremors, convulsions, and

death.

Scholaricine < 0.75

Shortness of breath, unsteady

gait, tremors, convulsions, and

death.

Vallesamine > 4.0 No toxic response observed.

Epi-scholaricine 2.0 No toxic response observed.

Note: A specific MTD for alstonine was not provided in this study.

Table 3: Sub-chronic Oral Toxicity of Total Alkaloid (TA) Extract from Alstonia scholaris in Rats

(13 weeks)[1]
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Dose Groups (mg/kg
bw/day)

NOAEL (mg/kg bw/day) Key Findings

50, 100, 300 100

No mortality or significant

adverse effects on body

weight, food and water

consumption, or organ

histopathology were observed.

Fluctuations in some

hematological and biochemical

parameters were noted but

were not considered

biologically significant.[1]

Table 4: Genotoxicity of Indole Alkaloid Extract from Alstonia scholaris (IAAS)[2]

Assay Test System
Concentration/
Dose Range

Metabolic
Activation (S9)

Result

Ames Test

Salmonella

typhimurium

strains

Up to 500 µ

g/plate
With and Without Negative[2]

Chromosomal

Aberration

Chinese Hamster

Lung (CHL) cells
Up to 710 µg/mL With and Without Negative[2]

Micronucleus

Test

Mouse bone

marrow

Up to 800 mg/kg

bw
In vivo Negative[2]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies.

The following sections outline the experimental designs for the key studies cited.

Acute Oral Toxicity Study (LD50 Determination)[1]
Test Substance: Total alkaloid (TA) extract from the leaves of Alstonia scholaris.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7176796/
https://html.rhhz.net/YYTRCW/html/2020/3/1591083312943-1684687685.htm
https://html.rhhz.net/YYTRCW/html/2020/3/1591083312943-1684687685.htm
https://html.rhhz.net/YYTRCW/html/2020/3/1591083312943-1684687685.htm
https://html.rhhz.net/YYTRCW/html/2020/3/1591083312943-1684687685.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Test Species: Mice.

Administration Route: Oral gavage.

Dosage: Graded doses ranging from 2.2 to 12.8 g/kg body weight.

Observation Period: Not explicitly stated, but clinical signs of toxicity and mortality were

recorded.

Endpoint: The median lethal dose (LD50) was calculated based on the mortality data.

Clinical signs of toxicity were also documented.

Sub-chronic Oral Toxicity Study (90-Day)[1]
Test Substance: Total alkaloid (TA) extract from the leaves of Alstonia scholaris.

Test Species: Rats.

Administration Route: Oral gavage.

Dosage: 50, 100, and 300 mg/kg body weight/day.

Duration: 13 weeks, followed by a 4-week recovery period.

Parameters Monitored:

Clinical observations (daily)

Body weight, food, and water consumption (weekly)

Hematology and serum biochemistry (at termination)

Gross pathology and organ weights (at termination)

Histopathological examination of major organs.

Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).

Genotoxicity Assays[2]
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Test Substance: Indole alkaloid extract from the leaves of Alstonia scholaris (IAAS).

Bacterial Reverse Mutation Assay (Ames Test):

Strains:Salmonella typhimurium strains TA97a, TA98, TA100, TA102, and TA1535.

Method: Plate incorporation method.

Concentrations: Up to 500 µ g/plate .

Metabolic Activation: With and without rat liver S9 fraction.

Endpoint: The number of revertant colonies was counted and compared to the negative

control.

In Vitro Mammalian Chromosomal Aberration Test:

Cell Line: Chinese Hamster Lung (CHL) cells.

Concentrations: Up to 710 µg/mL.

Metabolic Activation: With and without rat liver S9 fraction.

Endpoint: The frequency of structural and numerical chromosomal aberrations in

metaphase cells was evaluated.

In Vivo Mammalian Erythrocyte Micronucleus Test:

Test Species: Mice.

Administration Route: Oral.

Dosage: Up to 800 mg/kg body weight.

Sampling Time: Not explicitly stated.

Endpoint: The frequency of micronucleated polychromatic erythrocytes in bone marrow

was determined.
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Mandatory Visualizations
Experimental Workflow for Toxicity Assessment
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Caption: Workflow for the preliminary toxicity assessment of alstonine and its extracts.

Logical Relationship of Genotoxicity Endpoints
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Key Genotoxic Endpoints

Standard Assays
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Caption: Relationship between genotoxicity and the endpoints measured by standard assays.

Discussion and Future Directions
The available preliminary toxicity data, primarily derived from extracts of Alstonia scholaris,

suggests a relatively low order of acute toxicity for the total alkaloid mixture when administered

orally to mice. The sub-chronic study in rats also indicates a favorable safety profile for the total

alkaloid extract at the doses tested, with a NOAEL of 100 mg/kg bw/day. Furthermore, an

indole alkaloid extract from the same plant was found to be non-genotoxic in a standard battery

of in vitro and in vivo assays.

Despite these encouraging findings, a critical data gap exists concerning the toxicity of purified

alstonine. The toxicological profile of a complex plant extract can be influenced by the

synergistic or antagonistic interactions of its various components. Therefore, the results from

studies on extracts cannot be directly extrapolated to alstonine as a single chemical entity.

For the continued development of alstonine as a potential therapeutic agent, the following

studies on the purified compound are essential:
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Acute Toxicity Studies: Determination of the oral LD50 of purified alstonine in at least two

rodent species.

Sub-chronic Toxicity Studies: A comprehensive 28-day or 90-day oral toxicity study in rodents

to identify target organs and establish a NOAEL for purified alstonine.

Genotoxicity Studies: A complete battery of genotoxicity tests (Ames, chromosomal

aberration, and micronucleus) on purified alstonine is necessary to definitively assess its

mutagenic and clastogenic potential.

Safety Pharmacology: Evaluation of the effects of purified alstonine on vital functions,

including the cardiovascular, respiratory, and central nervous systems.

Pharmacokinetics and ADME: Studies to understand the absorption, distribution,

metabolism, and excretion of alstonine are crucial for interpreting toxicity data and for dose

selection in future clinical trials.

Conclusion
The preliminary toxicity studies on extracts containing alstonine provide an initial indication of

a favorable safety profile. However, the lack of comprehensive toxicological data on purified

alstonine represents a significant hurdle in its development pathway. Rigorous toxicological

evaluation of the isolated compound is a critical next step to ensure its safety and to support its

progression towards clinical investigation. This technical guide serves as a summary of the

current knowledge and a call for further, more specific research to fully characterize the

toxicological properties of alstonine.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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